(Decane-1,10-diyl)bis(diphenylarsane)
Description
(Decane-1,10-diyl)bis(diphenylarsane) is a bolaamphiphilic compound characterized by a central decane spacer linking two diphenylarsane groups. Bolaamphiphiles are dual-headed molecules with hydrophilic or functional groups at both ends of a hydrophobic chain, enabling unique interactions with biological membranes and materials.
Properties
CAS No. |
82195-47-9 |
|---|---|
Molecular Formula |
C34H40As2 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
10-diphenylarsanyldecyl(diphenyl)arsane |
InChI |
InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2 |
InChI Key |
KLHOSUJUOUOPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Arsenic oxides or arsenic acids.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Scientific Research Applications
(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Functional Group Diversity
Phosphonate-Based Bolaamphiphiles
- Example: Decane-1,10-diyl Diisobutyl Bis((2-(bis(3-aminopropyl)amino)ethyl)phosphonate) Hexahydrochloride () Molecular Formula: C₄₀H₇₅N₆O₆P₂ (MW: 797.52 g/mol). Properties: Cationic, water-soluble (due to hexahydrochloride salt), and membrane-targeting. Applications: Antimicrobial activity against Gram-positive bacteria (e.g., E. faecalis) via membrane disruption. Synthesis: 10% yield via multi-step phosphorylation, suggesting moderate synthetic accessibility .
Quaternary Ammonium Compounds
- Example: DEQUALINIUM ACETATE () Structure: 1,1'-(Decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diacetate. Molecular Formula: C₃₆H₄₈N₄O₄ (MW: 582.92 g/mol). Properties: High charge density, broad-spectrum antimicrobial activity. Applications: Used in topical antiseptics and oral care products. Comparison: The quinolinium groups enhance DNA intercalation, a mechanism distinct from arsenic-based membrane targeting .
- Example: Octenidine Dihydrochloride () Structure: 1,1'-(Decane-1,10-diyl)bis(N-octylpyridin-4(1H)-imine) dihydrochloride. Molecular Formula: C₃₆H₆₂Cl₂N₄ (MW: 625.79 g/mol). Properties: Non-oxidizing antiseptic with prolonged residual activity. Applications: Surgical scrubs and wound dressings. Comparison: The pyridinium groups confer superior biofilm penetration compared to bulkier diphenylarsane .
Urea Derivatives
- Example: 1,1'-(Decane-1,10-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} () Molecular Formula: C₃₆H₆₂N₄O₂ (MW: 582.92 g/mol). Properties: Hydrophobic adamantyl groups enhance lipid bilayer integration. Applications: Potential antiviral or anticancer agents due to rigid structure. Comparison: Lower solubility in aqueous media than charged arsenic or ammonium analogs .
Ester-Linked Compounds
- Example: Decane-1,10-diyl (2S,2'S)-bis(2-amino-3-phenylpropanoate) () Molecular Formula: C₂₈H₄₀N₂O₄ (MW: 468.64 g/mol). Properties: Chiral, biodegradable, and enzymatically cleavable. Applications: Prodrug delivery systems.
Mechanistic and Toxicity Considerations
- Membrane Interaction : Arsenic’s electronegativity and larger atomic radius may enhance lipid bilayer penetration compared to phosphonates or ammoniums .
- Toxicity : Arsenic compounds are historically associated with higher toxicity, necessitating careful dose optimization. DEQUALINIUM and Octenidine, while potent, have established safety profiles in clinical settings .
- Environmental Impact : Esters and ureas () are more biodegradable than persistent arsenic or halogenated compounds.
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